molecular formula C12H18O2 B8630741 1-Tert-butyl-2-methoxymethoxybenzene CAS No. 261903-04-2

1-Tert-butyl-2-methoxymethoxybenzene

Cat. No.: B8630741
CAS No.: 261903-04-2
M. Wt: 194.27 g/mol
InChI Key: KSPFVLMFHMROSO-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-methoxymethoxybenzene is a benzene derivative featuring a tert-butyl group at the 1-position and a methoxymethoxy (-OCH2OCH3) substituent at the 2-position. This compound is structurally characterized by its bulky tert-butyl group, which imparts steric hindrance, and the methoxymethoxy group, a flexible oxygen-containing moiety. The absence of direct toxicity or ecological data (as seen in for similar compounds) underscores its classification as an R&D chemical requiring specialized handling .

Properties

CAS No.

261903-04-2

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-tert-butyl-2-(methoxymethoxy)benzene

InChI

InChI=1S/C12H18O2/c1-12(2,3)10-7-5-6-8-11(10)14-9-13-4/h5-8H,9H2,1-4H3

InChI Key

KSPFVLMFHMROSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCOC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The methoxymethoxy group in the target compound is electron-donating, similar to methoxy groups in . However, nitro groups (e.g., in ) are electron-withdrawing, altering reactivity in electrophilic substitution reactions .

Physical and Spectral Properties

Compound Melting Point (°C) Notable Spectral Data (IR/NMR) Reference
1-[Bis(tert-butoxycarbonyl)amino]-4-iodo-5-methoxy-2-nitrobenzene 165–167 IR: 1740 cm⁻¹ (C=O stretch); NMR: δ 1.5 (s, 18H, Boc)
1-(tert-Butoxycarbonylamino)-5-methoxy-2-nitro-4-(trifluoromethyl)benzene 128–130 ¹H NMR: δ 3.8 (s, 3H, OCH3)

Insights :

  • The target compound’s methoxymethoxy group would likely show distinct NMR signals (e.g., δ 3.3–3.5 for OCH3 and δ 4.8–5.0 for OCH2O).
  • Nitro groups () and trifluoromethyl groups () introduce strong deshielding effects in NMR, absent in the target compound .

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